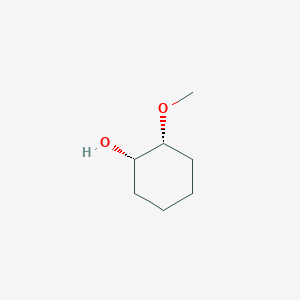
rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis
描述
rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis is a chiral compound with the molecular formula C7H14O2 It is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis can be achieved through several methods. One common approach involves the reduction of 2-methoxycyclohexanone using a chiral catalyst to ensure the desired stereochemistry. Another method involves the asymmetric dihydroxylation of cyclohexene followed by methylation of the resulting diol .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to isolate the desired enantiomer .
化学反应分析
Types of Reactions
rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methoxycyclohexanone, while reduction could produce cyclohexanol .
科学研究应用
rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
作用机制
The mechanism of action of rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(1S,2R)-2-bromocyclopentanol: Another chiral compound with similar stereochemistry but different functional groups.
(1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid: A compound with similar stereochemistry used in different chemical reactions.
Uniqueness
rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis is unique due to its specific methoxy group and cyclohexanol structure, which confer distinct chemical properties and reactivity. Its stereochemistry also makes it valuable in asymmetric synthesis and chiral resolution processes .
属性
分子式 |
C7H14O2 |
|---|---|
分子量 |
130.18 g/mol |
IUPAC 名称 |
(1S,2R)-2-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI 键 |
DCQQZLGQRIVCNH-NKWVEPMBSA-N |
手性 SMILES |
CO[C@@H]1CCCC[C@@H]1O |
规范 SMILES |
COC1CCCCC1O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
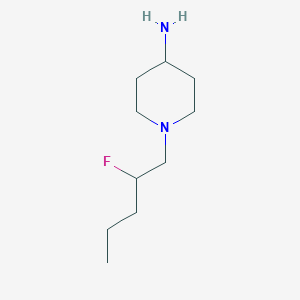
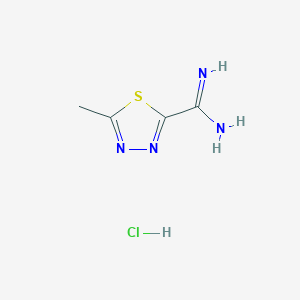
phosphane](/img/structure/B8536522.png)
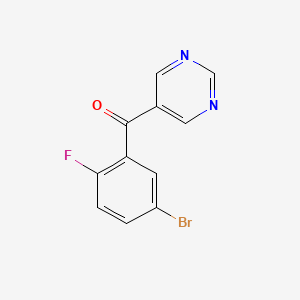
![6-Hydroxybenzo[d]oxazole-2-carboxylic acid](/img/structure/B8536589.png)
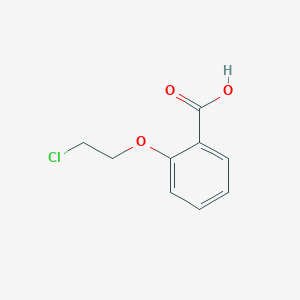
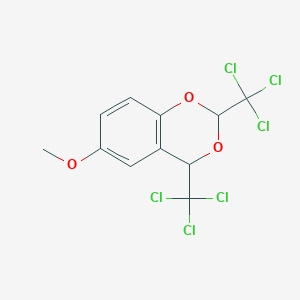
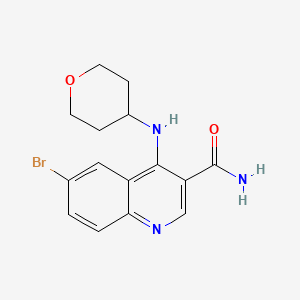
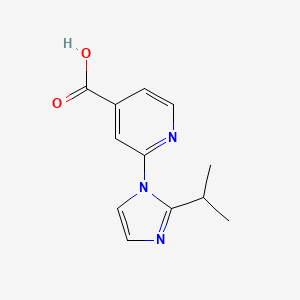
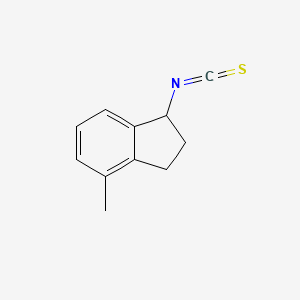
![4-[(1-Cyclobutyl-2-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B8536558.png)

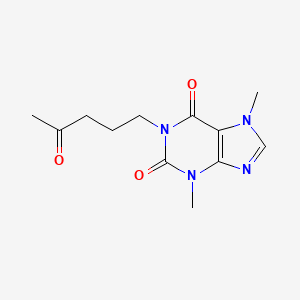
![N,N-diethyl-2-[(4-nitrophenyl)thio]ethanamine](/img/structure/B8536581.png)
